molecular formula C12H15Cl2NO2 B13462911 Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Cat. No.: B13462911
M. Wt: 276.16 g/mol
InChI Key: YTZHAJCMCSZBGN-UHFFFAOYSA-N
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Description

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a chloro-substituted isoquinoline ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Esterification: The carboxylate group is introduced through esterification, typically using methanol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
  • Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Uniqueness

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is unique due to the presence of the chloro group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c1-7-11-8(5-6-14-7)9(12(15)16-2)3-4-10(11)13;/h3-4,7,14H,5-6H2,1-2H3;1H

InChI Key

YTZHAJCMCSZBGN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2CCN1)C(=O)OC)Cl.Cl

Origin of Product

United States

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